Benzyl bis(2-chloroethyl)carbamate

Description

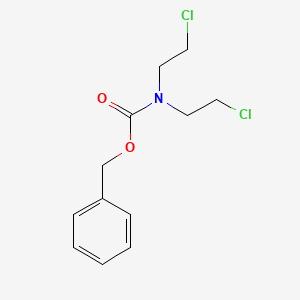

Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBMVFKOKGRDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502306 | |

| Record name | Benzyl bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72791-76-5 | |

| Record name | Benzyl bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N,N-bis(2-chloroethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl Bis(2-chloroethyl)carbamate

This guide provides a comprehensive overview of the synthesis, characterization, and mechanistic considerations of benzyl bis(2-chloroethyl)carbamate, a molecule of significant interest to researchers in organic chemistry and drug development. As a nitrogen mustard derivative, this compound holds potential as a bifunctional alkylating agent. This document is intended for professionals in the scientific community, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Carbamate-Masked Nitrogen Mustards

Nitrogen mustards are a class of potent alkylating agents, historically significant as the first chemotherapeutic drugs. Their cytotoxic activity stems from the ability to form covalent cross-links with DNA, leading to the disruption of cellular processes and apoptosis. The core reactive moiety is the bis(2-chloroethyl)amine group, which undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion.[1] This intermediate is the primary species responsible for alkylating nucleophilic sites on DNA, most notably the N7 position of guanine.[2][3]

The introduction of a benzyloxycarbonyl (Cbz) group to the nitrogen atom of the mustard moiety, as in this compound, serves to modulate the reactivity of the compound. This "masking" strategy can influence the compound's stability, solubility, and pharmacokinetic profile, potentially offering a more controlled release of the active alkylating agent. Understanding the synthesis and characterization of this specific carbamate derivative is therefore crucial for its potential application in medicinal chemistry and drug discovery programs.

Synthesis of this compound: A Robust and Validated Protocol

The most reliable and widely reported method for the synthesis of this compound is the N-acylation of bis(2-chloroethyl)amine with benzyl chloroformate.[4] This reaction proceeds efficiently under mild conditions, providing a high yield of the desired product.

Reaction Mechanism

The synthesis is a classic example of a Schotten-Baumann reaction, involving the acylation of an amine. The key steps are:

-

Deprotonation: The starting material, bis(2-chloroethyl)amine hydrochloride, is a salt. A tertiary amine base, typically triethylamine (TEA), is added to deprotonate the secondary ammonium ion, generating the free bis(2-chloroethyl)amine in situ. This free amine is a potent nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Elimination: The tetrahedral intermediate formed collapses, with the expulsion of a chloride ion as the leaving group, resulting in the formation of the stable carbamate linkage.

The use of an excess of triethylamine is crucial to not only liberate the free amine but also to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Benzyl chloroformate

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend bis(2-chloroethyl)amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice-water bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirred suspension.

-

Base Addition: Add triethylamine (2.2 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an oil. Further purification can be achieved by column chromatography on silica gel if necessary.[4]

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂ | [5] |

| Molecular Weight | 276.16 g/mol | [5] |

| Appearance | Colorless to yellow oil | [6] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [6] |

Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (¹H NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.60-3.70 | triplet | 4H | -N-CH₂-CH₂-Cl |

| ~3.50-3.60 | triplet | 4H | -N-CH₂-CH₂-Cl |

¹³C Nuclear Magnetic Resonance (¹³C NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Carbonyl carbon (C=O) |

| ~136 | Quaternary aromatic carbon (C-CH₂) |

| ~128-129 | Aromatic carbons (CH) |

| ~67 | Benzylic carbon (-CH₂-Ph) |

| ~50 | -N-CH₂-CH₂-Cl |

| ~41 | -N-CH₂-CH₂-Cl |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1710 | Carbonyl (C=O) stretch of the carbamate |

| ~1450, 1500 | Aromatic C=C stretch |

| ~1250 | C-N stretch |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 275 and 277, corresponding to the isotopic distribution of the two chlorine atoms. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage of the chloroethyl chains.

Mechanism of Action as a DNA Alkylating Agent

The cytotoxic potential of this compound is predicated on its ability to function as a nitrogen mustard prodrug. The benzyloxycarbonyl group can be cleaved in vivo, releasing the active bis(2-chloroethyl)amine. This free amine then undergoes a well-established activation pathway to become a potent DNA alkylating agent.

-

Aziridinium Ion Formation: The nitrogen atom of the bis(2-chloroethyl)amine attacks one of the β-carbon atoms in an intramolecular nucleophilic substitution, displacing a chloride ion and forming a highly strained, three-membered aziridinium ring.[1][8] This is the rate-determining step in the alkylation process.

-

DNA Alkylation (Monofunctional): The highly electrophilic aziridinium ion is readily attacked by nucleophilic sites on DNA, primarily the N7 position of guanine bases.[2][3] This results in the opening of the aziridinium ring and the formation of a covalent bond between the mustard and the DNA base.

-

DNA Cross-linking (Bifunctional): After the first alkylation event, the second chloroethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion. This can then react with a second guanine base on the complementary DNA strand, leading to an interstrand cross-link.[9] These cross-links are particularly cytotoxic as they prevent DNA replication and transcription, ultimately triggering apoptosis.

Caption: Mechanism of DNA alkylation by the active form of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound, along with its predicted characterization data and a mechanistic rationale for its potential biological activity. The methodologies described are robust and grounded in established chemical principles. For researchers and drug development professionals, this compound represents an interesting scaffold for the design of novel, potentially targeted, alkylating agents. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

- Bielas, J. H., & Strauss, P. R. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Biochemistry, 51(25), 5123–5133.

-

ResearchGate. (n.d.). (A) Mechanism of DNA alkylation by nitrogen mustard melphalan; (B)... [Image]. Retrieved from [Link]

-

Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl - YouTube. (2025, March 14). Retrieved from [Link]

-

Bentham Science Publishers. (2017, May 1). Nitrogen Mustards: The Novel DNA Alkylator. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... [Image]. Retrieved from [Link]

-

The preparation of stable aziridinium ions and their ring-openings - RSC Publishing. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, October 15). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (2-chloroethyl)carbamate. Retrieved from [Link]

-

eCommons. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved from [Link]

-

National Institutes of Health. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine [Image]. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Benzyl Bis(2-Chloroethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Deconstructing a Bifunctional Alkylating Agent

Benzyl bis(2-chloroethyl)carbamate is a molecule of significant interest in the landscape of oncology research, belonging to the class of bifunctional alkylating agents. Its cytotoxic potential is intrinsically linked to its chemical architecture: a nitrogen mustard core, comprised of two reactive 2-chloroethyl groups, appended to a benzyl carbamate moiety. This guide will dissect the intricate mechanism of action of this compound, from its cellular entry to the induction of DNA damage and the subsequent cellular sequelae. We will explore the synergistic roles of its structural components and provide a framework for its experimental evaluation. While direct and extensive research on this compound itself is limited in publicly available literature, this guide will leverage the well-established principles of its constituent chemical moieties—the bis(2-chloroethyl)amine alkylating group and the benzyl carbamate functionality—to provide a robust and scientifically grounded understanding of its probable mechanism of action.

I. The Molecular Architecture: A Fusion of Reactivity and Targeting Potential

The structure of this compound is key to its biological activity. The molecule can be conceptually divided into two critical domains:

-

The Cytotoxic Warhead: The Bis(2-chloroethyl)amine Group: This nitrogen mustard group is the cornerstone of the molecule's DNA-damaging capability. The presence of two chloroethyl arms allows for the formation of covalent bonds with biological macromolecules, most notably DNA.

-

The Modulating Moiety: The Benzyl Carbamate Group: The benzyl carbamate portion of the molecule is not merely a passive scaffold. Carbamates are known to influence a molecule's chemical and proteolytic stability, as well as its ability to permeate cell membranes[1][2][3]. The benzyl group, being lipophilic, can further enhance cellular uptake.

II. The Mechanism of Action: A Stepwise Journey to Cytotoxicity

The cytotoxic effect of this compound is a multi-step process that culminates in the disruption of essential cellular processes.

A. Cellular Uptake and Intracellular Activation

While specific transporters for this compound have not been identified, its lipophilic character, conferred by the benzyl group, suggests that it can passively diffuse across the cell membrane. Once inside the cell, the molecule is poised for activation.

The core of its reactivity lies in the intramolecular cyclization of one of the 2-chloroethyl groups, a process that expels a chloride ion and forms a highly strained and electrophilic aziridinium ion. This transformation is the rate-limiting step for its interaction with nucleophiles.

Caption: Intracellular activation of this compound.

B. DNA Alkylation: The Primary Insult

The highly reactive aziridinium ion is a potent electrophile that readily attacks nucleophilic sites on DNA. The primary targets for alkylation by nitrogen mustards are the N7 position of guanine and, to a lesser extent, the N3 position of adenine[4]. This initial reaction results in a mono-adduct, where one arm of the mustard is covalently attached to a DNA base.

C. DNA Cross-linking: The Lethal Lesion

The bifunctional nature of this compound is what makes it a particularly potent cytotoxic agent. Following the formation of the initial mono-adduct, the second 2-chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive species can then alkylate a nucleophilic site on the opposite DNA strand, leading to the formation of an interstrand cross-link (ICL)[5]. These ICLs covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking essential cellular processes such as DNA replication and transcription[6].

Sources

- 1. Photochemical Generation of Benzyl Cations That Selectively Cross-Link Guanine and Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Benzyl Bis(2-chloroethyl)carbamate: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Benzyl bis(2-chloroethyl)carbamate is a molecule of significant interest within the realm of medicinal chemistry and drug development. It structurally merges a nitrogen mustard moiety, a well-established class of DNA alkylating agents, with a benzyl carbamate group. This design suggests its potential as a prodrug, aiming to mitigate the systemic toxicity associated with traditional nitrogen mustards while enabling targeted activation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and a detailed exploration of its proposed mechanism of action as a DNA alkylating prodrug.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂ | [1] |

| Molecular Weight | 276.16 g/mol | [1] |

| Physical Form | Colorless to yellow liquid | [2] |

| Boiling Point | 376.9 ± 42.0 °C (Predicted) | [3] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [3] |

| Vapor Pressure | 6.99E-06 mmHg at 25°C (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [2] |

| pKa | -1.78 ± 0.70 (Predicted) | [3] |

| LogP | 3.1028 (Predicted) | [1] |

It is important to note that several of these values are predicted and should be experimentally verified for any critical applications. The liquid nature of the compound at room temperature and its solubility in common organic solvents are key practical considerations for its handling and formulation.[2]

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through the reaction of bis(2-chloroethyl)amine hydrochloride with benzyl chloroformate. This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis

-

Reaction Setup: Suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane in a reaction vessel equipped with a magnetic stirrer and an ice water bath for cooling.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the cooled and stirred suspension.

-

Base Addition: Subsequently, add triethylamine dropwise to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Progression: After the addition of triethylamine, allow the reaction to proceed at room temperature with continuous stirring.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute hydrochloric acid and brine, and then dry it over a suitable drying agent like anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure to yield the crude product as an oil. Further purification can be achieved through column chromatography to obtain the final product with high purity.

Caption: Synthetic workflow for this compound.

Characterization

While a full experimental spectral dataset for this compound is not publicly available, characterization would typically involve the following techniques. The expected spectral features can be inferred from the known spectra of related compounds such as benzyl carbamate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a multiplet for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and two triplets for the diastereotopic protons of the two chloroethyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the carbons of the chloroethyl groups.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include the N-H stretching (if any secondary amine is present as an impurity), C=O stretching of the carbamate group, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the benzyl carbamate and the bis(2-chloroethyl)amine functionalities.

Stability and Decomposition

The benzyl carbamate (Cbz) group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions or by catalytic hydrogenolysis.[4] The bis(2-chloroethyl)amine moiety is susceptible to hydrolysis, particularly under neutral or alkaline conditions, which can lead to the formation of the corresponding hydroxyethyl derivatives. The hydrochloride salt of the parent amine is more stable due to the protonation of the nitrogen, which reduces its nucleophilicity and inhibits intramolecular cyclization.

Prodrug Activation and Mechanism of Action

The primary rationale for the design of this compound is its potential to act as a prodrug of the highly cytotoxic bis(2-chloroethyl)amine. The benzyl carbamate group serves as a protecting group, masking the nucleophilicity of the nitrogen atom and thereby preventing the premature formation of the reactive aziridinium ion.

The proposed mechanism of action involves a two-step activation process:

-

Cleavage of the Benzyl Carbamate Group: The first and crucial step is the removal of the benzyl carbamate protecting group. In a biological system, this could be initiated by enzymatic cleavage, for instance by carboxylesterases, or potentially in the acidic microenvironment of tumors.[5][6] This cleavage would unmask the secondary amine.

-

Formation of the Aziridinium Ion and DNA Alkylation: Once the benzyl carbamate is removed, the liberated bis(2-chloroethyl)amine can undergo intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks one of the β-carbon atoms of a chloroethyl group, displacing the chloride ion to form a highly electrophilic aziridinium ion. This reactive intermediate is the ultimate alkylating species. The aziridinium ion can then be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine bases. As a bifunctional alkylating agent, this process can occur with both chloroethyl arms, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]

Caption: Proposed mechanism of action for this compound.

Analytical Methodologies

The purity and stability of this compound can be assessed using high-performance liquid chromatography (HPLC). While a specific validated method for this compound is not published, a reverse-phase HPLC method, similar to those used for other carbamate prodrugs and nitrogen mustards, would be a suitable starting point.[8][9][10]

Proposed HPLC Method

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both likely containing a small amount of an acid modifier like 0.1% trifluoroacetic acid to ensure good peak shape.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl group shows strong absorbance (e.g., around 254 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Cytotoxicity

In vitro cytotoxicity assays, such as the MTT or SRB assay, using a panel of cancer cell lines would be necessary to experimentally determine the IC₅₀ value of this compound and compare it to the parent nitrogen mustard.[13][14]

Conclusion

This compound represents a classic example of a prodrug strategy applied to a potent class of chemotherapeutic agents. Its chemical and physical properties are largely governed by the benzyl carbamate and bis(2-chloroethyl)amine moieties. The synthesis is achievable through standard organic chemistry techniques. The ultimate biological activity of this compound is contingent on the in vivo or in situ cleavage of the benzyl carbamate group to release the active DNA alkylating agent. Further research is warranted to fully characterize this molecule, including the acquisition of comprehensive spectral data, validation of its stability, and a thorough investigation of its biological activity and mechanism of activation in relevant cancer models. This foundational knowledge is essential for any future development of this compound as a potential therapeutic agent.

References

-

Archiv der Pharmazie. (2021). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

-

ACS Central Science. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. [Link]

-

Archiv der Pharmazie. (2021). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. [Link]

-

PubMed. (2004). A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs. [Link]

-

Wiley Online Library. (2021). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. [Link]

-

ChemBK. (2024). This compound. [Link]

-

PubMed. (2001). Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

MDPI. (2019). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. [Link]

-

MDPI. (2021). Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1) as a Potential Antiproliferative Agent against Melanoma. [Link]

-

PubMed. (2002). Effect of O6-benzylguanine on Nitrogen Mustard-Induced Toxicity, Apoptosis, and Mutagenicity in Chinese Hamster Ovary Cells. [Link]

-

ResearchGate. (2023). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]

-

PubChem. (n.d.). Benzyl (2-chloroethyl)carbamate. [Link]

-

S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]

-

MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. [Link]

-

PMC - NIH. (2014). Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

ResearchGate. (n.d.). Chromatogram of carbamates by HPLC–DAD. Simultaneous analysis of.... [Link]

-

PubMed. (2014). Aromatic nitrogen mustard-based prodrugs: activity, selectivity, and the mechanism of DNA cross-linking. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. [Link]

-

eCommons. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. [Link]

-

Scientific Research Publishing. (2016). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

-

PubMed. (2018). The Nitrogen Mustards. [Link]

-

PubMed. (2023). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]

-

Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s4science.at [s4science.at]

- 10. researchgate.net [researchgate.net]

- 11. A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-Depth Technical Guide to Benzyl bis(2-chloroethyl)carbamate: A Putative DNA Alkylating Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl bis(2-chloroethyl)carbamate (CAS Number: 72791-76-5) is a small molecule bearing the characteristic bis(2-chloroethyl)amine functional group, a pharmacophore strongly associated with the nitrogen mustard class of DNA alkylating agents. The presence of a benzyl carbamate moiety suggests its potential as a prodrug, designed for activation to release the cytotoxic bis(2-chloroethyl)amine warhead. This technical guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, its presumed mechanism of action as a DNA alkylating agent, and a discussion of its potential applications in cancer research and drug development. While publicly available data on the specific biological activity and analytical protocols for this compound are limited, this guide synthesizes established principles of medicinal chemistry and related compounds to offer a robust theoretical framework for researchers.

Introduction: The Rationale for a Carbamate-Masked Nitrogen Mustard

Nitrogen mustards represent a foundational class of anticancer agents, exerting their cytotoxic effects through the alkylation of DNA, which leads to inter- and intra-strand cross-linking, disruption of DNA replication, and ultimately, apoptosis.[1] The prototypical nitrogen mustard, mechlorethamine, is highly reactive and exhibits significant toxicity. Modern drug design has focused on attenuating this reactivity to improve selectivity for cancer cells and reduce off-target toxicity.

One established strategy is the prodrug approach, where the highly reactive bis(2-chloroethyl)amine group is "masked" with a chemical moiety that can be cleaved under specific physiological conditions to release the active drug. This compound embodies this concept. The electron-withdrawing nature of the carbamate group decreases the nucleophilicity of the nitrogen atom, thereby reducing its propensity to form the highly reactive aziridinium ion—the key intermediate for DNA alkylation. The benzyl group offers a potential site for metabolic cleavage, which would unmask the carbamate and subsequently release the active nitrogen mustard.

Physicochemical Properties & Structure

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 72791-76-5 | [2] |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂ | [2] |

| Molecular Weight | 276.16 g/mol | [2] |

| Physical Form | Colorless to yellow liquid | [3] |

| Boiling Point | 376.9°C at 760 mmHg | [4] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [3] |

| SMILES | C1=CC=C(C=C1)COC(=O)N(CCCl)CCCl | [2] |

Diagram 1: Chemical Structure of this compound

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Suspend bis(2-chloroethyl)amine hydrochloride (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the suspension in an ice-water bath.

-

Addition of Benzyl Chloroformate: While stirring, add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the cooled suspension.

-

Base Addition: Following the addition of benzyl chloroformate, add triethylamine (2.2-2.3 equivalents) dropwise over a period of approximately one hour, ensuring the temperature remains low.

-

Reaction Progression: After the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic (dichloromethane) layer.

-

Washing: Wash the organic layer sequentially with 1M HCl and then with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which is typically an oil. [5] Causality and Self-Validation: The use of triethylamine is critical to deprotonate the amine hydrochloride starting material and to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. The aqueous workup, including washes with dilute acid and brine, serves to remove any remaining water-soluble starting materials, salts (triethylamine hydrochloride), and other impurities. The final product's identity and purity should be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Proposed Mechanism of Action: A DNA Alkylating Prodrug

The cytotoxic activity of this compound is predicated on its function as a nitrogen mustard. The proposed mechanism involves a two-step activation process.

Diagram 3: Proposed Bioactivation and DNA Alkylation Pathway

Caption: The proposed pathway for the bioactivation and cytotoxic action of this compound.

-

Prodrug Activation: It is hypothesized that the benzyl group is cleaved in vivo, potentially by carboxylesterases, to yield an unstable carbamic acid intermediate.

-

Release of the Active Agent: This carbamic acid intermediate would then spontaneously decarboxylate to release the free bis(2-chloroethyl)amine.

-

Formation of the Aziridinium Ion: The lone pair of electrons on the nitrogen atom of the active mustard attacks one of the β-carbon atoms, displacing a chloride ion in an intramolecular cyclization to form a highly electrophilic aziridinium ion. [1]4. DNA Alkylation: This strained, three-membered ring is highly susceptible to nucleophilic attack. The N7 position of guanine residues in DNA is a primary target, leading to the formation of a covalent bond and alkylation of the DNA strand.

-

DNA Cross-linking: The presence of a second 2-chloroethyl arm allows for a second intramolecular cyclization and subsequent alkylation event, which can result in the formation of damaging inter- or intra-strand DNA cross-links. These cross-links physically obstruct the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis. [6]

Potential Applications in Research and Drug Development

This compound serves as a valuable tool compound for several areas of research:

-

Prodrug Design and Evaluation: This molecule is an excellent candidate for studying the enzymatic and chemical stability of benzyl carbamate as a protecting group for nitrogen mustards. Researchers can investigate its rate of conversion to the active species in various biological matrices (e.g., plasma, liver microsomes).

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs with different substituents on the benzyl ring, researchers can probe how electronic and steric factors influence the rate of activation and overall cytotoxicity. This can lead to the development of more tumor-selective prodrugs.

-

DNA Damage and Repair Studies: As a source of a classic DNA alkylating agent, this compound can be used in cellular and molecular biology studies to investigate the cellular response to DNA cross-linking, including the activation of DNA damage repair pathways.

Analytical Characterization

While specific, detailed protocols for this compound are not widely published, standard analytical techniques can be applied for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For a related compound, bis[2-(benzyloxycarbonylamino)ethyl]sulfide, the benzylic protons (CH₂) typically appear as a singlet around 5.04 ppm, and the aromatic protons of the benzyl group appear as a multiplet between 7.28-7.36 ppm in CD₃CN. [7]The methylene protons adjacent to the nitrogen and chlorine atoms in the bis(2-chloroethyl)amine moiety would also have characteristic chemical shifts.

-

Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight and assess purity. For the related impurity, bis(2-chloroethyl)amine, a sensitive UHPLC-MS/MS method has been developed using a C18 column and electrospray ionization in the positive mode. [8]A similar approach could be adapted for this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for assessing the purity of the compound and for monitoring reaction progress.

Safety and Handling

This compound is described as a corrosive and toxic compound. [3]The bis(2-chloroethyl)amine moiety is a known mutagen and carcinogen. Therefore, this compound should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. [3]

Conclusion and Future Directions

This compound represents a classic example of a prodrug strategy applied to the nitrogen mustard class of DNA alkylating agents. Its synthesis is straightforward, and its mechanism of action is well-supported by decades of research on related compounds. While specific biological data for this molecule is scarce in the public domain, it holds potential as a research tool for studying prodrug activation, DNA damage, and for the development of novel, targeted cancer therapeutics. Future research should focus on quantifying its cytotoxicity in various cancer cell lines, investigating its metabolic fate to confirm the proposed bioactivation pathway, and exploring its efficacy in preclinical cancer models.

References

-

PrepChem.com. (n.d.). Synthesis of Benzyl-2-[bis-(2-chloroethyl)-amino]-2-oxo-tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl-oxy-carbamate. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Frice, A. F., & Schlangen, M. J. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. University of Dayton. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (2-chloroethyl)carbamate. Retrieved from [Link]

-

Rathish, D., & Kumar, R. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 27(15), 4983. Retrieved from [Link]

-

Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Chromatographia, 85(1-2), 1-10. Retrieved from [Link]

-

Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. Retrieved from [Link]

Sources

- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Phase II trial of the O6-alkylguanine DNA alkyltransferase inhibitor O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Stability and Degradation of Benzyl Bis(2-chloroethyl)carbamate

Introduction: The Nexus of a Protective Moiety and a Potent Warhead

Benzyl bis(2-chloroethyl)carbamate represents a fascinating intersection of prodrug strategy and cytotoxic agent design. At its core, this molecule combines the well-established DNA alkylating agent, the bis(2-chloroethyl)amine nitrogen mustard, with a benzyloxycarbonyl protecting group. This carbamate linkage is not merely a placeholder; it is a critical determinant of the compound's stability, and therefore, its potential therapeutic window. The rationale behind this chemical architecture is to mask the highly reactive and indiscriminately cytotoxic nitrogen mustard until it reaches a desired biological environment where the carbamate can be cleaved, liberating the active warhead.

This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for assessing the in vitro stability and degradation of this compound. For researchers in drug development, understanding these parameters is paramount for predicting the compound's pharmacokinetic profile, its mechanism of action, and its potential for off-target toxicities. We will delve into the anticipated degradation pathways, provide detailed, field-proven experimental protocols for stability assessment in various biological matrices, and discuss the analytical techniques required for robust quantification.

Anticipated Degradation Pathways: A Tale of Two Moieties

The degradation of this compound is primarily dictated by the chemical lability of its two key functional groups: the carbamate ester and the nitrogen mustard. The overall stability is a composite of the susceptibility of these groups to both chemical and enzymatic hydrolysis.

Chemical Hydrolysis of the Carbamate Linkage

The carbamate group in this compound is generally more stable to hydrolysis than a corresponding simple ester due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity[1]. However, it is by no means inert. The rate of hydrolysis is highly dependent on pH.

-

Acidic Conditions: In strongly acidic environments (e.g., pH 1.2, simulating gastric fluid), carbamates are typically quite stable[2].

-

Neutral and Alkaline Conditions: As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis is expected to increase[1][3]. The degradation in alkaline conditions is base-catalyzed and can proceed via a BAC2 mechanism, involving nucleophilic attack of a hydroxide ion at the carbonyl carbon.

The primary products of carbamate hydrolysis are benzyl alcohol and bis(2-chloroethyl)amine, along with the release of carbon dioxide.

Degradation of the Nitrogen Mustard Moiety

The bis(2-chloroethyl)amine portion of the molecule is inherently unstable in aqueous environments. It can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is the ultimate alkylating species. This aziridinium ion is susceptible to hydrolysis, leading to the formation of bis(2-hydroxyethyl)amine (diethanolamine) and other related products. The rate of this process is also influenced by pH.

Enzymatic Degradation

In a biological milieu, enzymatic cleavage is a significant degradation pathway.

-

Carboxylesterases: Carbamates can be hydrolyzed by carboxylesterases (CES), which are abundant in the liver, plasma, and intestine[2]. The specific isoform of CES (e.g., CES1 or CES2) that metabolizes a particular carbamate can vary, leading to differences in metabolic stability across tissues.

-

Oxidative Metabolism: While the primary enzymatic attack is expected at the carbamate, oxidative metabolism of the nitrogen mustard moiety by cytochrome P450 enzymes is also possible. This can involve oxidative dechloroethylation, as has been observed for other nitrogen mustard drugs[4].

The interplay of these chemical and enzymatic pathways will determine the overall in vitro half-life of this compound.

Experimental Protocols for In Vitro Stability Assessment

A thorough in vitro stability assessment is crucial for characterizing a new chemical entity. The following protocols are designed to provide a comprehensive picture of the stability of this compound in key biological matrices.

Protocol 1: pH-Dependent Hydrolytic Stability in Aqueous Buffers

Rationale: This experiment determines the intrinsic chemical stability of the compound across a physiologically relevant pH range, dissecting chemical degradation from enzymatic processes.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M phosphate-buffered saline) at various pH values (e.g., 1.2, 4.5, 7.4, and 9.0).

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation:

-

Pre-warm the buffers to 37°C.

-

Spike the stock solution into each buffer to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1% to minimize its effect on stability.

-

Incubate the samples in a shaking water bath at 37°C.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of ice-cold acetonitrile. This will precipitate proteins (if any) and halt further degradation.

-

Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.

-

Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the remaining parent compound.

Protocol 2: Stability in Human Plasma

Rationale: This assay evaluates the compound's stability in the presence of plasma proteins and enzymes, providing an indication of its likely half-life in circulation.

Methodology:

-

Plasma Preparation: Obtain pooled human plasma (with anticoagulant, e.g., K2EDTA). Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.

-

Stock Solution Preparation: As in Protocol 1.

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Spike the stock solution into the plasma to a final concentration of 1 µM.

-

Incubate the samples in a shaking water bath at 37°C.

-

-

Time-Point Sampling and Quenching: As in Protocol 1, using ice-cold acetonitrile to precipitate plasma proteins.

-

Sample Processing and Analysis: As in Protocol 1.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This is a standard in vitro model to assess hepatic clearance mediated by cytochrome P450 and other microsomal enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mg/mL stock of human liver microsomes in the buffer.

-

Prepare a 20 mM NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.

-

-

Stock Solution Preparation: As in Protocol 1.

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Time-Point Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add an aliquot of ice-cold acetonitrile containing an internal standard to stop the reaction.

-

Sample Processing and Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Data Presentation and Analysis

Quantitative data from stability studies should be presented clearly to facilitate interpretation and comparison.

Table 1: Representative Data for In Vitro Stability of this compound

| Assay Condition | Time (min) | % Remaining (Mean ± SD) |

| pH 1.2 Buffer | 0 | 100 |

| 240 | >98 | |

| pH 7.4 Buffer | 0 | 100 |

| 60 | 85 ± 4.2 | |

| 120 | 72 ± 5.1 | |

| Human Plasma | 0 | 100 |

| 60 | 65 ± 6.3 | |

| 120 | 40 ± 7.8 | |

| HLM (+NADPH) | 0 | 100 |

| 30 | 50 ± 5.9 | |

| 60 | 22 ± 4.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From the percentage remaining versus time data, the first-order degradation rate constant (k) can be determined by plotting the natural logarithm of the percent remaining against time. The half-life (t1/2) is then calculated using the equation:

t1/2 = 0.693 / k

Visualizing the Degradation and Experimental Workflow

Diagrams are invaluable for conceptualizing complex biological and chemical processes.

Caption: Proposed degradation pathway of this compound.

Caption: General workflow for in vitro stability assessment.

Conclusion and Forward Outlook

The in vitro stability and degradation profile of this compound is a critical dataset for any drug development program involving this compound. The methodologies outlined in this guide provide a robust framework for generating this essential information. By systematically evaluating the compound's stability under various pH conditions and in key biological matrices like plasma and liver microsomes, researchers can build a comprehensive understanding of its potential liabilities and strengths.

The data generated from these studies will be instrumental in guiding lead optimization efforts, informing the design of formulation strategies, and providing a foundation for subsequent in vivo pharmacokinetic and pharmacodynamic studies. Ultimately, a thorough characterization of the in vitro behavior of this compound is a prerequisite for advancing this promising prodrug candidate toward clinical evaluation.

References

-

Takahashi, M., Sakamoto, S., Sakamoto, N., Nishimura, S., Hwang, S., Kim, J., & Hosokawa, M. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences, 115(2), 104146. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Lobo, S. A., & Williams, L. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 60(19), 7919-7928. [Link]

-

Dittert, L. W., & Higuchi, T. (1963). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Journal of Pharmaceutical Sciences, 52, 852-857. [Link]

-

Lee, H. H., Palmer, B. D., Boyd, M., & Denny, W. A. (1995). Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) in mice. Cancer Chemotherapy and Pharmacology, 36(4), 313-320. [Link]

-

ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics and Metabolism of Carbamate Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pharmacokinetics and metabolism of carbamate compounds, a diverse class of molecules with significant applications in therapeutics and agriculture. As a senior application scientist, the following content is structured to provide not just a recitation of facts, but a deeper understanding of the principles that govern the disposition of these compounds in biological systems. We will delve into the causal relationships behind their metabolic pathways and provide actionable insights for designing and interpreting preclinical studies.

Section 1: The Carbamate Moiety - A Double-Edged Sword of Reactivity and Stability

The carbamate functional group (-O-CO-NH-), an ester of carbamic acid, is the cornerstone of this class of compounds. Its unique electronic and steric properties dictate its interactions within a biological milieu. Unlike simple esters, the nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group, which influences the compound's stability and susceptibility to enzymatic cleavage.[1][2] This inherent chemical nature is a critical determinant of a carbamate's pharmacokinetic profile.

The stability of the carbamate linkage is a key consideration in drug design. For therapeutic agents, a balance must be struck: the carbamate may be the active pharmacophore, requiring sufficient stability to reach its target, or it may serve as a prodrug moiety, designed for controlled cleavage to release the active drug.[3][4] In contrast, for agricultural applications, a desirable trait is often biodegradability to minimize environmental persistence.[5]

Section 2: The Journey Through the Body: Absorption, Distribution, and Excretion (ADME)

The pharmacokinetic journey of a carbamate compound is a multi-stage process that begins with its entry into the body and ends with its elimination.

Absorption: Crossing the Barriers

Carbamates can enter the body through various routes, including oral ingestion, dermal contact, and inhalation.[6][7] Their absorption is largely governed by their physicochemical properties, such as lipophilicity and molecular size. Highly lipophilic carbamates can readily cross cell membranes, leading to rapid absorption from the gastrointestinal tract and through the skin.[7]

Distribution: Reaching the Target (and Off-Target) Tissues

Once in the bloodstream, carbamates are distributed throughout the body. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability. Lipophilic carbamates tend to have a larger volume of distribution, accumulating in fatty tissues.[7] A pharmacokinetic model for carbaryl and landrin in rats demonstrated a two-compartment model, indicating distribution into both rapidly and slowly equilibrating tissues.[8]

Excretion: The Final Exit

The body eliminates carbamates and their metabolites primarily through the kidneys (urine) and the liver (bile and feces).[6][9] The rate and route of excretion are highly dependent on the metabolic transformations the parent compound undergoes. Metabolism typically increases the water solubility of the compounds, facilitating their renal clearance.[10] Enterohepatic circulation, where metabolites excreted in the bile are reabsorbed in the intestine, can prolong the presence of a carbamate's derivatives in the body.[8]

Section 3: The Crucible of Metabolism: Biotransformation of Carbamates

The metabolism of carbamates is the primary determinant of their duration of action and potential for toxicity. The two major enzymatic pathways responsible for their biotransformation are hydrolysis and oxidation.[5][10] The interplay between these pathways dictates the metabolic profile of a given carbamate.

Phase I Metabolism: The Initial Assault

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For carbamates, this is primarily achieved through hydrolysis and oxidation.[10]

The hydrolysis of the ester linkage is a critical detoxification pathway for many carbamates.[11][12][13] This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs), which are abundant in the liver, plasma, and other tissues.[10][11] The hydrolysis of the carbamate bond yields an alcohol or phenol, carbon dioxide, and an amine.[12] This process is generally considered a detoxification step as it often leads to less toxic metabolites.[5]

Experimental Protocol: In Vitro Carbamate Hydrolysis Assay

This protocol outlines a typical experiment to determine the rate of carbamate hydrolysis by liver microsomes.

-

Preparation of Reagents:

-

Test carbamate compound (10 mM stock in DMSO).

-

Liver microsomes (e.g., rat, human; 20 mg/mL protein concentration).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Acetonitrile (for reaction termination).

-

Internal standard (for analytical quantification).

-

-

Incubation:

-

Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the test carbamate (final concentration 1 µM).

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Termination:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction samples.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Quantification:

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes and flavin-containing monooxygenases (FMOs), represents another major metabolic route for carbamates.[17][18][19] These enzymes are predominantly located in the liver but are also present in extrahepatic tissues.[17]

Common oxidative transformations include:

-

Hydroxylation: Addition of a hydroxyl group to an alkyl or aromatic moiety.

-

N-dealkylation: Removal of an alkyl group from the nitrogen atom.

-

S-oxidation: Oxidation of a sulfur atom within the molecule.[17]

Unlike hydrolysis, oxidative metabolism can sometimes lead to bioactivation, producing metabolites with equal or greater toxicity than the parent compound.[10] For example, the oxidation of some carbamate insecticides can enhance their anticholinesterase activity.[20]

Diagram: Major Metabolic Pathways of Carbamate Compounds

Caption: A typical workflow for the preclinical evaluation of carbamate pharmacokinetics and metabolism.

Section 5: Analytical Considerations: Quantifying Carbamates and Their Metabolites

Accurate and sensitive analytical methods are crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of carbamates and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. [14][16][21]Method development and validation are critical steps to ensure the reliability of the data. [15] Table 1: Key Parameters in Pharmacokinetic Analysis of Carbamates

| Parameter | Description | Importance |

| Cmax | Maximum (peak) plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| t1/2 | Half-life | The time required for the plasma concentration to decrease by half; indicates the rate of elimination. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Section 6: Concluding Remarks and Future Directions

The study of carbamate pharmacokinetics and metabolism is a dynamic field. A deep understanding of the interplay between the chemical properties of these compounds and the enzymatic machinery of the body is paramount for the development of safer and more effective drugs and for the responsible use of carbamate-based agricultural products. Future research will likely focus on the development of more predictive in vitro and in silico models to reduce reliance on animal testing and to better anticipate potential drug-drug interactions and individual variability in metabolism.

References

-

Hodgson, E., & Levi, P. E. (1998). Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Toxicology and Applied Pharmacology, 153(2), 277-285. [Link]

-

Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. Toxicology Letters, 128(1-3), 215-228. [Link]

-

Mester, Z., & Turos, G. (1999). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. Journal of Agricultural and Food Chemistry, 47(2), 759-764. [Link]

-

Gupta, R. C. (Ed.). (2018). Metabolism of Organophosphorus and Carbamate Pesticides. In Veterinary Toxicology (pp. 495-507). Academic Press. [Link]

-

Mester, Z., & Turos, G. (1999). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insect. Journal of Agricultural and Food Chemistry, 47(2), 759–764. [Link]

-

Malhotra, S., Swetha, R., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 686790. [Link]

-

Chaudhry, G. R., & Chapalamadugu, S. (1991). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates. Critical Reviews in Biotechnology, 11(2), 135-184. [Link]

-

Debat, H., & Naffakh, N. (2012). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 7(12), e52949. [Link]

-

Dorough, H. W. (1970). Metabolism of Carbamate Insecticides. EPA National Service Center for Environmental Publications. [Link]

-

Fardel, O., Le Vee, M., & Jouan, E. (2019). Differential interactions of carbamate pesticides with drug transporters. Toxicology Letters, 314, 14-22. [Link]

-

Dorough, H. W. (1976). Metabolism Of Carbamate Insecticides. EPA National Service Center for Environmental Publications. [Link]

-

Guerzoni, M. E., Del Cupolo, L., & Ponti, I. (1975). The excretion in urine of four insecticidal carbamates and their phenolic metabolites after oral administration to rats. Archives of Toxicology, 34(2), 81-88. [Link]

-

Malhotra, S., Swetha, R., & Phale, P. S. (2021). Metabolic steps involved in the oxime-based carbamate pesticide degradation. ResearchGate. [Link]

-

Lotti, M., & Moretto, A. (2006). [Genotoxicity and activation of organophosphate and carbamate pesticides by cytochrome P450 2D6]. Giornale Italiano di Medicina del Lavoro ed Ergonomia, 28(1 Suppl), 58-61. [Link]

-

Steglich, W., & Fugmann, B. (Eds.). (1995). Studies on the Enzymatic Hydrolysis of Amino Acid Carbamates. RÖMPP Lexikon Chemie. [Link]

-

Fardel, O., Le Vee, M., & Jouan, E. (2019). Differential interactions of carbamate pesticides with drug transporters. Taylor & Francis Online. [Link]

-

Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. United States Environmental Protection Agency. [Link]

-

Mester, Z., & Turos, G. (1999). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 47(2), 759-764. [Link]

-

Tandon, R., & Avasthi, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 247-251. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]

-

Jokanović, M. (2018). Carbamate Toxicity. StatPearls. [Link]

-

Houston, J. B., Upshall, D. G., & Bridges, J. W. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. Xenobiotica, 5(10), 637-648. [Link]

-

Eddleston, M., & Chowdhury, F. R. (2016). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences, 6(1), 1-10. [Link]

-

Beck, O., & Lafolie, P. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(10), 287. [Link]

-

Li, Y., et al. (2020). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. ResearchGate. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Molecules, 27(10), 3293. [Link]

-

Wu, J., et al. (2018). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 84(14), e00547-18. [Link]

-

van der Merwe, D. (2018). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. [Link]

-

Wikipedia contributors. (2023). Carbamate poisoning. Wikipedia. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

-

MSD Manual Professional Edition. (2023). Organophosphate Poisoning and Carbamate Poisoning. MSD Manuals. [Link]

-

Tandon, R., & Avasthi, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 247-251. [Link]

-

O'Malley, M. (2019). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 7(4), 54. [Link]

-

ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

-

Andes, D. R., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6435-6441. [Link]

-

Andes, D. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The excretion in urine of four insecticidal carbamates and their phenolic metabolites after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis [pubmed.ncbi.nlm.nih.gov]

- 12. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. researchgate.net [researchgate.net]

- 17. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. [Genotoxicity and activation of organophosphate and carbamate pesticides by cytochrome P450 2D6] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

From Chemical Warfare to Cornerstone of Chemotherapy: An In-depth Technical Guide to Nitrogen Mustard Compounds

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A Dual Legacy

Nitrogen mustards, a class of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino functional group, hold a unique and somber place in the annals of scientific discovery.[1] Originally developed as chemical warfare agents, their potent biological effects inadvertently paved the way for a revolution in cancer treatment, marking the dawn of modern chemotherapy.[1][2] This guide provides a comprehensive technical overview of nitrogen mustard compounds, from their historical origins and fundamental chemistry to their mechanisms of action, clinical applications, and the intricate cellular responses they elicit.

The Genesis of a Therapeutic Revolution: From Warfare to Healing

The story of nitrogen mustards as therapeutic agents began with a grim observation on the battlefields of World War I, where exposure to the related sulfur mustard gas led to profound suppression of hematopoietic and lymphoid tissues in soldiers.[2] This observation laid the groundwork for future investigations. During World War II, classified research at the Yale School of Medicine by Alfred Gilman and Louis Goodman into the pharmacological actions of the more stable nitrogen mustards revealed their potent cytotoxic effects on lymphoid and hematopoietic cells.[1][2] A pivotal moment came in December 1942 with the initiation of classified human clinical trials for the treatment of lymphoma.[1] Further impetus for this research came from a tragic incident in December 1943, during an air raid on Bari, Italy, where the release of mustard gas led to a noticeable decrease in lymphocytes among the survivors.[1] These parallel streams of observation converged after the war, solidifying the potential of nitrogen mustards as anti-cancer agents and leading to the development of mustine (HN2) as the first chemotherapy drug.[1]

Core Chemistry and Classification

Nitrogen mustards are defined by the presence of a bis(2-chloroethyl)amino group attached to a variable R-group.[1] This R-group significantly influences the compound's reactivity, lipophilicity, and pharmacological properties.[3][4] The general structure can be visualized as follows:

Caption: General chemical structure of nitrogen mustard compounds.

Nitrogen mustards can be broadly classified based on the nature of the R-group:

-

Aliphatic Mustards: These are the first-generation compounds, such as mechlorethamine (mustine), where the R-group is a simple alkyl group.[3]

-